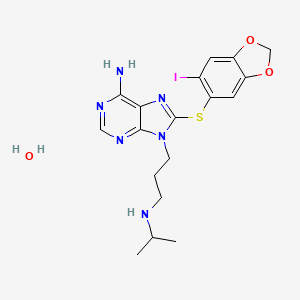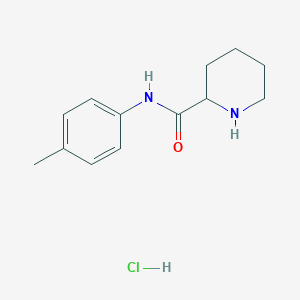![molecular formula C7H7F3N2S B1466025 1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE CAS No. 1284229-46-4](/img/structure/B1466025.png)
1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE
Overview
Description
1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydrothiopyrano moiety and a trifluoromethyl group
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological properties . They have been used as pharmacophores in various therapeutic divisions, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
It is known that it undergoes alkylation with alkyl iodides in dmf to afford the n-alkyl pyrazoles . This suggests that the compound might interact with its targets through alkylation, leading to changes in the target molecules.
Biochemical Pathways
Pyrazole derivatives have been known to exhibit a wide range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological properties exhibited by pyrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to participate in the synthesis of disubstituted pyrimidines through alkylation reactions . Additionally, it may be involved in copper-catalyzed pyrazole N-arylation reactions . These interactions highlight the compound’s versatility and potential utility in biochemical research.
Cellular Effects
The effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, have been reported to exhibit antifungal, antibacterial, and anticancer activities . These effects are mediated through interactions with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s trifluoromethyl group plays a crucial role in its biological activity by enhancing its binding affinity to target molecules . This interaction can result in the modulation of enzymatic activity and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature and pH . Over time, the compound may undergo degradation, leading to changes in its biological activity. Long-term studies in in vitro and in vivo settings are necessary to fully elucidate these temporal effects.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal or antibacterial activity At higher doses, toxic or adverse effects may be observed
Metabolic Pathways
3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trifluoromethyl-substituted hydrazones with suitable dienophiles, followed by cyclization to form the desired pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds, which can be further functionalized for various applications .
Scientific Research Applications
1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: A simpler analog with similar trifluoromethyl and pyrazole features.
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole: Lacks the trifluoromethyl group but shares the core structure.
Trifluoromethyl-substituted pyrazoles: A broader class of compounds with varying substituents on the pyrazole ring.
Uniqueness
1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE is unique due to the combination of the trifluoromethyl group and the fused tetrahydrothiopyrano moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMGPKITMQQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)
![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)


![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/new.no-structure.jpg)
![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)
